molecular formula C17H21N3O2 B7476242 4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one

4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one

Cat. No. B7476242
M. Wt: 299.37 g/mol
InChI Key: YPIJPFVLCDRHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. This compound is commonly referred to as MPP and has been the subject of several scientific studies due to its unique properties.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins. In particular, MPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models. Additionally, MPP has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

MPP has several advantages for use in lab experiments, including its ability to selectively inhibit certain enzymes and proteins. This selectivity can be beneficial in the development of new drugs and other therapeutic agents. However, MPP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on MPP, including its further investigation as a potential drug candidate for the treatment of various diseases. Additionally, MPP's applications in material science, particularly in the development of organic electronic devices, could also be further explored. Further research is also needed to fully understand the mechanism of action of MPP and its potential side effects.

Synthesis Methods

The synthesis of MPP involves the reaction of 4-methylphthalic anhydride with 4-methylpiperidine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. This reaction results in the formation of MPP, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MPP has been studied extensively for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, MPP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, MPP has been studied for its applications in the development of organic electronic devices.

properties

IUPAC Name

4-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-7-9-19(10-8-12)16(21)11-20-17(22)15-6-4-3-5-14(15)13(2)18-20/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIJPFVLCDRHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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